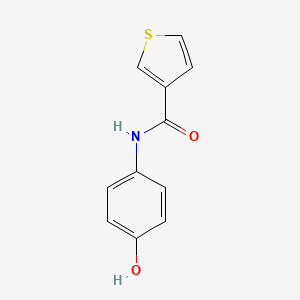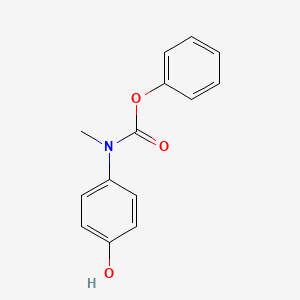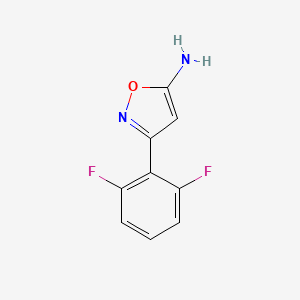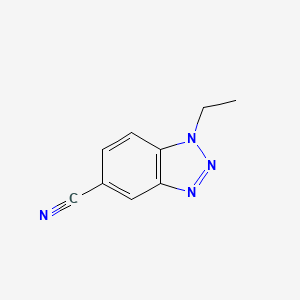
N-(4-hydroxyphenyl)thiophene-3-carboxamide
Descripción general
Descripción
“N-(4-hydroxyphenyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H9NO2S . It has a molecular weight of 219.26 . The IUPAC name for this compound is N-(4-hydroxyphenyl)-3-thiophenecarboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO2S/c13-10-3-1-9(2-4-10)12-11(14)8-5-6-15-7-8/h1-7,13H,(H,12,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 219.26 . It is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(4-hydroxyphenyl)thiophene-3-carboxamide and its derivatives have been explored in the synthesis of various complex molecules. For instance, its role in synthesizing tetrazol-thiophene-2-carboxamides, which are characterized by spectroscopic techniques like IR, NMR, and mass analysis, highlights its significance in medicinal chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
- Studies have shown that compounds derived from this compound exhibit notable antimicrobial properties. This is evident in the synthesis of various thiophene derivatives that demonstrate significant antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
- Thiophene derivatives, including those related to this compound, have been evaluated for their potential anticancer activities. For example, certain thiophene-2-carboxamide derivatives exhibit good inhibitory activity against various cancer cell lines, highlighting their potential use in cancer treatment (Atta & Abdel‐Latif, 2021).
Molecular Docking Studies
- Molecular docking studies involving this compound derivatives are crucial in understanding their interaction with biological targets. Such studies assist in predicting the binding affinities and modes of action of these compounds, essential in drug discovery processes (Cakmak et al., 2022).
Green Chemistry Applications
- The synthesis of thiophenyl pyrazoles and isoxazoles, involving this compound derivatives, adopts green chemistry methodologies. This approach is significant in developing environmentally friendly and sustainable chemical processes (Sowmya et al., 2018).
Direcciones Futuras
While specific future directions for “N-(4-hydroxyphenyl)thiophene-3-carboxamide” were not found in the search results, thiophene derivatives are a topic of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10-3-1-9(2-4-10)12-11(14)8-5-6-15-7-8/h1-7,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAKSUABEFMICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline](/img/structure/B1414771.png)
![1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B1414773.png)










![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)